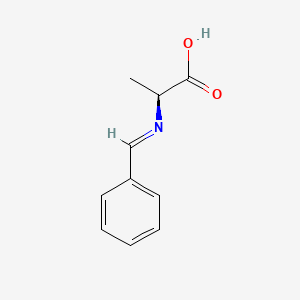
(E)-N-Benzylidene-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Benzylidene-L-alanine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzylidene-L-alanine typically involves the condensation reaction between benzaldehyde and L-alanine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
Benzaldehyde+L-Alanine→this compound+Water
The reaction is catalyzed by an acid or base to facilitate the removal of water and drive the equilibrium towards the formation of the Schiff base. Common catalysts include hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-Benzylidene-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzylamine.
Substitution: Brominated or nitrated derivatives of the benzylidene group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound has been investigated for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the synthesis of dyes and pigments due to its ability to form stable colored complexes.
Wirkmechanismus
The mechanism of action of (E)-N-Benzylidene-L-alanine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and altering their reactivity and availability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-Benzylidene-D-alanine: A stereoisomer with similar chemical properties but different biological activity due to the difference in chirality.
(E)-N-Benzylidene-glycine: A related Schiff base derived from glycine, with similar reactivity but different steric and electronic properties.
Uniqueness
(E)-N-Benzylidene-L-alanine is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and metal ions. This stereochemistry can lead to different biological activities and selectivities compared to its analogs.
Eigenschaften
CAS-Nummer |
73116-18-4 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2S)-2-(benzylideneamino)propanoic acid |
InChI |
InChI=1S/C10H11NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
ZWCWCFVOZXCYOX-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N=CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)O)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















